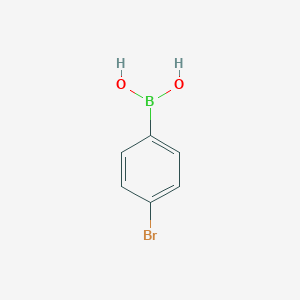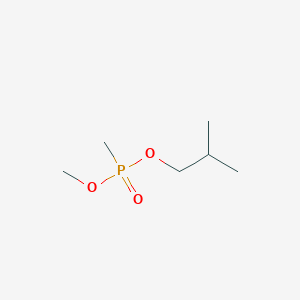
ビスピリバック
概要
説明
Bispyribac acid is an aromatic ether.
科学的研究の応用
持続可能な稲作管理
ビスピリバック-ナトリウム(BPS)は、持続可能な稲作管理に使用されています。 代替的な農業慣行がこの除草剤の挙動に影響を与えることが判明しました . ある研究では、オリーブ油搾りかす由来の「アルペルホ」コンポスト(AC)を、異なる灌漑および耕作方法と組み合わせて使用すると、BPSの吸着量が増加し、その浸出能力が低下することが示されました . これは、BPSが持続可能な稲作生産戦略において効果的に使用できることを示唆しています .
異なる農業慣行における除草剤の挙動
異なる農業慣行におけるBPSの挙動が研究されてきました。 BPSの残留性は、湛水条件よりもスプリンクラーを使用した場合に最大1.85倍高くなることがわかりました . これは、スプリンクラーでBPSの効果が高くなった理由を説明する可能性があります . この情報は、さまざまな農業状況でBPSを最適に使用する方法を理解するために不可欠です。
稲における薬害軽減
ビスピリバック-ナトリウム(BS)は、稲に対して薬害作用をもたらす可能性があります。 しかし、ある研究では、水素リッチ水(HRW)による前処理がこれらの効果を軽減できることがわかりました . HRWサプリメントは、活性酸素種の効果的な除去を助ける抗酸化酵素の活性を高めることがわかりました . これは、HRW前処理が稲のBS耐性を向上させるための有望な戦略となり得ることを示唆しています .
除草剤分解の促進
HRW前処理は、稲におけるBS分解速度を早めることも判明しました . つまり、HRWは稲に対するBSの潜在的な悪影響を軽減するために使用できます
作用機序
Target of Action
Bispyribac primarily targets the enzyme Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase . AHAS is the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway and is crucial for plant growth .
Mode of Action
Bispyribac is a systemic herbicide, meaning it moves throughout the plant tissue . It works by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of plant growth .
Biochemical Pathways
The primary biochemical pathway affected by Bispyribac is the branched-chain amino acid (BCAA) biosynthesis pathway . By inhibiting AHAS, Bispyribac disrupts the production of essential amino acids, leading to a halt in protein synthesis and, consequently, plant growth .
Pharmacokinetics
Bispyribac-sodium, the sodium salt form of Bispyribac, is highly soluble in water and non-volatile . The compound’s solubility and non-volatility suggest it has good bioavailability in the target organisms .
Result of Action
The primary result of Bispyribac’s action is the cessation of plant growth . Affected plants stop growing soon after treatment and may become reddish at the tips . Over time, this leads to the death of the weed, thereby achieving the desired herbicidal effect .
Action Environment
Bispyribac-sodium is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its effectiveness can be influenced by environmental factors such as the presence of water (due to its high solubility) and the specific characteristics of the soil . It is used in various environments, including aquatic situations, turf, and sports grounds, among others .
Safety and Hazards
生化学分析
Biochemical Properties
Bispyribac interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly increase the levels of ALT, urea, creatinine, and LDH . These interactions can affect the normal functioning of these biomolecules and alter biochemical processes.
Cellular Effects
Bispyribac has various effects on cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to cause a non-significant decrease in the body weight gain ratio of albino rats .
Molecular Mechanism
At the molecular level, Bispyribac exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed from the gastrointestinal tract completely, has no accumulation effect, and is excreted mostly as the parent compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bispyribac change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bispyribac vary with different dosages in animal models. It has been found that Bispyribac has a toxic effect on the liver, lungs, and kidney of female albino rats .
Metabolic Pathways
Bispyribac is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Bispyribac is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract completely, has no accumulation effect, and is excreted mostly as the parent compound .
特性
IUPAC Name |
2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4/h5-9H,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVIXQCRCQLFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043977 | |
| Record name | Bispyribac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in water at 25 °C: 733 g/L /Bispyribac sodium salt/ | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
125401-75-4 | |
| Record name | Bispyribac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125401-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bispyribac [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125401754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bispyribac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPYRIBAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W20BD966G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
148-150 °C | |
| Record name | Bispyribac | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bispyribac-sodium?
A1: Bispyribac-sodium inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS), in susceptible plants. [, , , , , , , , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. [, , , , , ]
Q2: What are the downstream effects of bispyribac-sodium's inhibition of the ALS enzyme?
A2: Blocking ALS enzyme activity disrupts BCAA synthesis, leading to the cessation of cell division and ultimately plant death. [, , , , , , ]
Q3: What is the molecular formula and weight of bispyribac-sodium?
A3: The molecular formula of bispyribac-sodium is C22H18N4Na2O10. Its molecular weight is 544.4 g/mol. [, ]
Q4: Is there any spectroscopic data available for bispyribac-sodium?
A4: While specific spectroscopic data wasn't detailed in the provided research, analytical techniques like HPLC are commonly used to detect and quantify bispyribac-sodium residues. [, , ]
Q5: How stable is bispyribac-sodium under various environmental conditions?
A5: Research suggests bispyribac-sodium degrades relatively quickly in soil, with degradation rates influenced by factors like soil type, pH, and microbial activity. [, , , ]
Q6: What is the impact of humus and brine on the hydrolysis of bispyribac-sodium?
A6: Studies show that humus can promote the hydrolysis of bispyribac-sodium, while brine tends to inhibit it. [] This highlights the importance of understanding environmental factors when using this herbicide.
Q7: How does the structure of bispyribac-sodium derivatives affect their herbicidal activity?
A7: Research indicates that modifying the structure of bispyribac-sodium, particularly by introducing photosensitive groups like nitro groups, can influence its herbicidal activity. [] These modifications can affect the compound's binding affinity to the ALS enzyme and its decomposition rate.
Q8: Are there structural modifications that improve the selectivity of bispyribac-sodium derivatives?
A8: Research comparing bispyribac-sodium with pyribenzoxim, another ALS-inhibiting herbicide, suggests that structural differences contribute to pyribenzoxim's significantly higher selectivity for rice over barnyardgrass. [] This highlights the potential for targeted structural modifications to enhance selectivity.
Q9: How do different formulations of bispyribac-sodium impact its efficacy?
A9: Studies show that using appropriate adjuvants, such as methylated seed oil, nonionic surfactants, or crop oil concentrates, can improve the foliar absorption and efficacy of bispyribac-sodium. [, , , ]
Q10: How is bispyribac-sodium absorbed and translocated in plants?
A11: Bispyribac-sodium is primarily absorbed through foliage and roots. [, ] Adjuvants and UAN can significantly affect its absorption and subsequent translocation within the plant. [, ]
Q11: Are there reported cases of weed resistance to bispyribac-sodium?
A12: Yes, studies have confirmed resistance to bispyribac-sodium in several weed species, including barnyardgrass and smallflower umbrella sedge. [, ]
Q12: What are the potential mechanisms of resistance to bispyribac-sodium?
A13: Resistance mechanisms can involve target-site mutations in the ALS enzyme, reducing its sensitivity to bispyribac-sodium. [, ] Additionally, enhanced herbicide metabolism, possibly through cytochrome P450s, has been proposed as a resistance mechanism in some weed biotypes. [, ]
Q13: What are the known toxicological effects of bispyribac-sodium on non-target organisms?
A14: Studies on catfish (Clarias gariepinus) exposed to bispyribac-sodium showed negative impacts on liver function and histopathology. [] This highlights the importance of understanding the potential ecological risks associated with bispyribac-sodium use.
Q14: What is the environmental fate of bispyribac-sodium?
A15: Bispyribac-sodium degrades in the environment, influenced by factors such as pH, temperature, and microbial activity. [, ] Studies have investigated its photodegradation and the impact of factors like fertilizers. [, ]
Q15: Are there alternative weed control methods or herbicides that can be used in place of bispyribac-sodium?
A16: Research exploring integrated weed management strategies in rice production often compares bispyribac-sodium with other herbicides like pendimethalin, pyrazosulfuron-ethyl, azimsulfuron, pretilachlor, bensulfuron-methyl, cyhalofop-butyl, fenoxaprop-P-ethyl, and others. [, , , , , , , , , , , , ] The choice of herbicide or weed management approach depends on various factors, including the target weed spectrum, crop tolerance, and cost-effectiveness.
Q16: What are some valuable research tools and resources for studying bispyribac-sodium and similar herbicides?
A17: Researchers utilize tools such as HPLC for residue analysis, [, , ] growth chamber experiments for controlled environment studies, [] and radiolabeled herbicide (e.g., 14C-bispyribac-sodium) to investigate absorption and translocation patterns. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
